Lorcainide

Descripción

Overview of Lorcainide as an Antiarrhythmic Agent

This compound is classified as a Class Ic antiarrhythmic drug ncats.io. Its mechanism of action involves the blockage of sodium channels in the heart ncats.io. This blockade affects the rapid influx of sodium ions into cardiac muscle cells, which is a critical step in the depolarization phase of the action potential wikipedia.orgwikipedia.org. By slowing this influx, this compound decreases the rate of change of the depolarization phase, with minimal effect on the repolarization phase mims.com. This action leads to a slowing of impulse conduction within the heart, particularly in areas like the His-Purkinje system and ventricular muscle mims.comnih.gov.

This compound was developed by Janssen Pharmaceutica in 1968 wikipedia.org. It has been reported to be effective in suppressing ventricular ectopy and has shown variable efficacy in preventing recurrent ventricular tachycardia nih.govresearchgate.net. Studies have indicated that this compound can reduce the frequency of premature ventricular complexes in a dose-dependent manner nih.gov.

Significance of Class Ic Antiarrhythmics in Cardiac Rhythm Disorders

Class Ic antiarrhythmics, including agents like flecainide (B1672765) and propafenone (B51707), are significant in the management of various cardiac rhythm disorders nih.gov. Their primary action of potent sodium channel blockade leads to a marked slowing of conduction velocity in atrial and ventricular tissue nih.govnih.gov. This property makes them particularly useful in the treatment of supraventricular tachycardias (SVTs), including atrial fibrillation and flutter, as well as certain ventricular arrhythmias in patients without structural heart disease nih.govnih.gov.

Research has explored the efficacy of Class Ic drugs in restoring and maintaining sinus rhythm in patients with atrial fibrillation nih.gov. They are also used in the therapy of idiopathic ventricular tachycardias for symptom control and reduction of arrhythmic burden nih.gov. However, the use of Class Ic antiarrhythmics, including this compound, has been associated with a pro-arrhythmic risk, particularly in patients with structural heart disease, as highlighted by studies like the Cardiac Arrhythmia Suppression Trial (CAST) nih.govnih.govjacc.orgresearchgate.net. This has significantly influenced their prescribed use, generally limiting them to patients without underlying structural heart disease nih.govnih.gov.

Evolution of Antiarrhythmic Drug Development and the Context of this compound Research

The development of antiarrhythmic drugs has evolved significantly over time, moving from early empirical observations to more targeted approaches based on a growing understanding of cardiac electrophysiology researchgate.netresearchgate.netfrontiersin.org. The Vaughan-Williams classification system, which categorizes drugs based on their primary electrophysiological effects, has been a cornerstone in this development nih.gov. This compound, as a Class Ic agent, fits within this framework, representing a group of drugs characterized by potent sodium channel blockade ncats.ionih.gov.

Research into drugs like this compound in the 1980s contributed to a better understanding of the biophysical determinants of state-dependent sodium channel blockade nih.gov. Studies comparing this compound with other antiarrhythmic agents, such as procainamide (B1213733) and lidocaine (B1675312), in terms of their electrophysiological effects and efficacy in suppressing arrhythmias have been conducted nih.govnih.gov. For instance, one study comparing intravenous and oral this compound found similar prolongation of QRS, QT, and HV intervals, but only oral administration prolonged AH interval and atrial and ventricular effective refractory periods ahajournals.org.

The experience with Class Ic drugs, including the findings from trials like CAST, has underscored the complexities and challenges in antiarrhythmic drug development nih.govnih.govjacc.orgresearchgate.netresearchgate.netfrontiersin.org. While effective in suppressing arrhythmias by targeting ion channels, the potential for pro-arrhythmia, particularly in vulnerable patient populations, has been a significant limitation nih.govnih.govresearchgate.net. This has led to a more cautious approach to their use and has spurred research into identifying patient subgroups where these drugs may be used more safely nih.govjacc.org. The ongoing research in cardiac electrophysiology continues to seek novel targets and strategies for arrhythmia management with improved safety profiles researchgate.netfrontiersin.org.

Here is a data table summarizing some electrophysiological effects observed with intravenous this compound in a study:

| Electrophysiological Parameter | Change with Intravenous this compound |

| Atrial Refractory Period | Not affected nih.gov |

| Ventricular Refractory Period | Not affected nih.gov |

| AV Node Refractory Period | Not affected nih.gov |

| AH Interval | Not affected nih.gov |

| HV Interval | Lengthened nih.gov |

| QRS Complex Width | Lengthened nih.gov |

| Accessory Pathway Refractory Period | Lengthened nih.gov |

Note: This table is based on findings from a specific study and may not represent all observed effects of this compound.

Structure

2D Structure

3D Structure

Propiedades

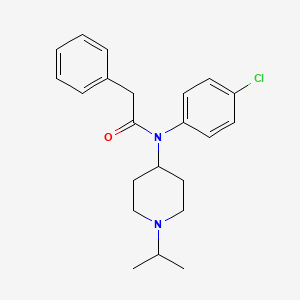

IUPAC Name |

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJAWVAWFHGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58934-46-6 (mono-hydrochloride) | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023226 | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59729-31-6 | |

| Record name | Lorcainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGJ2T0N7IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 °C | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Insights into Lorcainide S Antiarrhythmic Action

Modulation of Cardiac Ion Channels and Transmembrane Currents

The principal mechanism by which lorcainide exerts its antiarrhythmic effect is through the blockade of fast voltage-gated sodium channels (Nav1.5), which are crucial for the rapid depolarization phase (Phase 0) of the action potential in cardiac myocytes and Purkinje fibers. wikipedia.orgcvpharmacology.com This interaction alters transmembrane ion currents, influencing the excitability and conduction velocity within the heart. cvpharmacology.com

Voltage-Gated Sodium Channel Blockade (Phase 0 Depression)

This compound's interaction with voltage-gated sodium channels leads to a depression of the rapid influx of sodium ions into the cell during the initial phase of the action potential. This effect is central to its classification as a Class Ic antiarrhythmic. wikipedia.orgcvpharmacology.com

This compound selectively inhibits the fast sodium conductance (gNa+). journals.co.za This inhibition is time and voltage-dependent, meaning the degree of block is influenced by the heart rate and the membrane potential. wikipedia.orgnih.gov Class Ic drugs, including this compound, have a high affinity for open sodium channels and a characteristically slow dissociation rate from the channel. wikipedia.orguniba.it This slow dissociation contributes to a prominent block of sodium channels even at normal heart rates, distinguishing them from Class Ia and Ib agents. nih.gov

This compound interacts with the inactivated state of the sodium channel. abbexa.comahajournals.org Class Ic drugs bind to both activated and inactivated states, with a slow dissociation rate from these states. cvpharmacology.comahajournals.org This slow unbinding during diastole results in a cumulative block of sodium channels at higher heart rates (use-dependence). cvpharmacology.comnih.gov This state-dependent binding is a key aspect of the modulated receptor hypothesis, which explains how antiarrhythmic drugs interact with sodium channels based on their conformational state. nih.gov

Selective Inhibition of Fast Sodium Conductance

Effects on Action Potential Characteristics

The blockade of sodium channels by this compound leads to significant alterations in the characteristics of the cardiac action potential, particularly affecting the rate of depolarization and the refractory period.

A primary effect of this compound is the depression of the maximum rate of rise of the action potential (Vmax). journals.co.zanih.govfocusbiomolecules.comfirsthope.co.inresearchgate.net This is a direct consequence of the reduced fast sodium influx during Phase 0. cvpharmacology.com Studies have shown a dose-dependent decrease in Vmax with this compound. nih.gov This depression of Vmax is also frequency- and potential-dependent, being more pronounced at higher stimulation rates and in depolarized cells. nih.govnih.gov

Data from studies comparing this compound and its metabolite northis compound on Vmax depression in guinea-pig ventricular muscle preparations demonstrated that this compound was approximately 50% more potent in depressing Vmax at stimulation rates of 1 and 2 Hz. nih.gov The block by this compound was clearly potential-dependent, while this effect was weak for northis compound. nih.gov

Here is a table summarizing the comparative effects on Vmax depression:

| Compound | Effect on Vmax Depression | Frequency Dependence | Potential Dependence | Relative Potency (vs. Northis compound) |

| This compound | Depresses Vmax | Yes | Clear | ~50% more potent |

| Northis compound | Depresses Vmax | Yes | Weak | Less potent |

The onset and removal of the Vmax block were about twice as fast with this compound compared to northis compound, and the block per action potential was greater with this compound. nih.gov

This compound can prolong the effective refractory period (ERP). journals.co.zafocusbiomolecules.comnih.gov The ERP is the period during which a cardiac cell cannot be re-excited to produce a new action potential. Prolonging the ERP can help to interrupt reentrant arrhythmias. cvpharmacology.com While Class Ic drugs are generally known for having only minor effects on the effective refractory period relative to action potential duration compared to Class Ia and Ib drugs, some studies have shown prolongation of ERP with this compound, particularly in specific experimental conditions or with oral administration. oup.comnih.gov

Studies in patients have shown that oral this compound resulted in prolongation of atrial and ventricular effective refractory periods. nih.gov Intravenous administration resulted in similar prolongation of QRS, QT, and HV intervals, but only oral administration prolonged the AH interval and atrial and ventricular effective refractory periods. nih.gov

Here is a table summarizing the effects on electrophysiological intervals:

| Parameter | Intravenous this compound Effect | Oral this compound Effect |

| QRS Interval Prolongation | Yes | Yes |

| QT Interval Prolongation | Yes | Yes |

| HV Interval Prolongation | Yes | Yes |

| AH Interval Prolongation | No | Yes |

| Atrial Effective Refractory Period | No | Yes |

| Ventricular Effective Refractory Period | No | Yes |

The time constants of recovery from rate-dependent block for this compound have been reported to be around 13.2 ± 1.3 seconds in guinea-pig ventricle, indicating a slow recovery from block. nih.govoup.com These long recovery times may contribute to the depression of conduction. nih.gov

Influence on Action Potential Duration

This compound, as a Class 1c antiarrhythmic drug, affects the action potential by blocking fast sodium channels. wikipedia.orgfirsthope.co.iniptsalipur.org This blockade primarily impacts the rapid depolarization phase (phase 0) of the action potential. wikipedia.orgiptsalipur.orguniba.it While Class 1c drugs significantly depress the rate of depolarization, they have little effect on the repolarization phase and thus minimal impact on action potential duration in most cardiac tissues. wikipedia.orgiptsalipur.orguniba.itmims.com However, some research indicates that at toxic concentrations, this compound can lead to alterations in the action potential, potentially causing a separation into initial spike and subsequent plateau depolarizations, suggesting altered ionic channel function. nih.gov

Impact on Cardiac Conduction System Electrophysiology

This compound's interaction with sodium channels leads to significant effects on the conduction velocity within different parts of the heart's electrical system.

Alterations in His-Purkinje Conduction Velocity

A significant effect of this compound is the depression of conduction in the His-Purkinje tissue. journals.co.za Studies have shown that this compound decreases conduction velocity in the ventricular conduction system, an effect that is often more pronounced than its effects on the AV node. researchgate.netoup.comnih.gov This slowing of conduction is dose-dependent and becomes more prominent at higher concentrations or increased stimulation frequencies. researchgate.netoup.com In patients, this compound has been observed to prolong the HV interval, which represents the conduction time through the His bundle and Purkinje fibers. journals.co.zabmj.combmj.com

Effects on Atrial and Atrioventricular Nodal Conduction

This compound's effects on atrial and atrioventricular (AV) nodal conduction are generally less pronounced compared to its impact on the His-Purkinje system. journals.co.zaresearchgate.netoup.comnih.gov Some studies in patients with normal resting ECGs showed no effect on intra-atrial conduction (PA interval) after intravenous administration. journals.co.za While some research indicates a delay in AV nodal conduction (AH interval) journals.co.za, other studies suggest that this compound does not significantly affect the effective refractory period of the atrium, ventricle, or AV node, nor the AH interval. bmj.combmj.com In isolated preparations, high concentrations prolonged the effective refractory period and recovery time of the AV node. journals.co.za this compound has been shown to slightly lengthen the atrioventricular conduction time in patients with Wolff-Parkinson-White syndrome. nih.gov

Mechanisms of Accessory Pathway Blockade in Pre-excitation Syndromes

This compound is effective in managing arrhythmias associated with Wolff-Parkinson-White (WPW) syndrome, a pre-excitation syndrome characterized by the presence of accessory pathways that bypass the AV node. wikipedia.orgnih.gov this compound can block conduction through these accessory pathways in both the antegrade (atria to ventricles) and retrograde (ventricles to atria) directions. nih.govoup.comnih.gov This blockade and the resulting increase in the refractory period of the accessory pathway are crucial to its efficacy in WPW syndrome, as they can interrupt re-entrant tachycardia circuits that utilize the accessory pathway. nih.govoup.com Studies in patients with WPW syndrome have demonstrated that this compound can block antegrade conduction over the accessory pathway in a significant percentage of patients and prolong the refractory periods of the pathway in both directions. nih.govoup.com This action helps to decrease the ventricular rate during tachycardias like atrial fibrillation that are conducted rapidly over the accessory pathway. nih.govoup.com

Here is a summary of this compound's effects on conduction parameters:

| Conduction Parameter | Effect of this compound | References |

| His-Purkinje Conduction Velocity | Decreased; Prolongs HV interval | journals.co.zajournals.co.zaresearchgate.netoup.comnih.govbmj.combmj.com |

| Intra-atrial Conduction (PA) | Generally unaffected | journals.co.za |

| AV Nodal Conduction (AH) | Variable; some studies show delay, others no significant effect | journals.co.zabmj.combmj.comnih.gov |

| AV Nodal Effective Refractory Period | Shortened or unaffected | bmj.combmj.comnih.gov |

| Accessory Pathway Conduction | Blocked (antegrade and retrograde); Refractory period increased | nih.govoup.comnih.gov |

Autonomic Nervous System Interactions and Automaticity Modulation

Potential Anticholinergic Effects

Some research suggests that this compound may possess anticholinergic effects. nih.gov These potential anticholinergic properties could contribute to observed changes in heart rate and AV nodal function, such as a decrease in sinus cycle length and a shortening of the effective refractory period of the AV node. nih.gov Anticholinergic effects generally involve the antagonism of acetylcholine (B1216132) at muscarinic receptors, which can influence heart rate and conduction velocity, particularly in the sinoatrial and atrioventricular nodes. medsafe.govt.nzcvphysiology.com However, other sources state that Class 1C antiarrhythmics, including this compound, are less sedating and have no anticholinergic effects, in contrast to some other drugs in this class. wikitox.org

Influence on Spontaneous Pacemaker Activity

This compound has been observed to affect spontaneous pacemaker activity in cardiac tissue. Pharmacologically, the drug appears effective in suppressing ectopic pacemaker activity, particularly in the ventricles. nih.gov Studies have indicated that this compound can cause some depression of spontaneous pacemaker activity. researchgate.net

Changes in cardiac automaticity, the property responsible for spontaneous, rhythmic cardiac activity, can arise from alterations in the sinoatrial node (SAN) activity or from subsidiary pacemaker formation in other tissues like the atrioventricular node (AVN) or Purkinje fibers. ahajournals.org Abnormal automaticity can also occur in normally non-automatic atrial and ventricular cardiomyocytes under pathological conditions. ahajournals.org While sodium channel inhibitors like this compound are generally effective in suppressing spontaneous activity in heterotopic pacemaker cells arising from membrane potentials negative to approximately -60 mV, they show limited effect on abnormal pacemakers where automaticity is maintained by slow inward current. oup.com

Controversies in Sinus Node Function Modulation

The effect of this compound on sinus node function has been a subject of controversy among researchers. Some studies have reported a decrease in sinus cycle length and an increase in sinus node recovery time following this compound administration. wikipedia.orgnih.gov Conversely, other researchers have observed no significant change in sinus node function. wikipedia.org

One study investigating the electrophysiological effects of intravenous this compound in patients with and without cardiac conduction abnormalities found that a dose of 2 mg/kg body weight decreased the sinus cycle length (SCL) and increased the corrected sinus node recovery time. nih.gov The decrease in SCL and the shortening of the effective refractory period of the atrioventricular node (ERP-AVN) observed in this study were hypothesized to potentially be due to a possible anticholinergic effect of the drug. nih.gov

Pharmacokinetic and Metabolic Research of Lorcainide

Absorption and Distribution Characteristics

The journey of lorcainide within the body begins with its absorption, followed by its distribution to various tissues. These processes are influenced by factors such as oral bioavailability and protein binding.

Oral Bioavailability Variability and Saturation

Oral administration of this compound demonstrates variable bioavailability, which can be attributed to significant first-pass hepatic metabolism. This first-pass effect appears to be saturable. Studies in human subjects have shown a dose-dependent bioavailability after single oral doses. For instance, bioavailability ranged from approximately 1% to 4.5% after a single 100 mg dose, increasing to between 7% and 20% after a 150 mg dose, and between 35% and 65% after a 200 mg dose in crossover experiments involving four subjects. In contrast, some patients on oral maintenance therapy have shown 100% bioavailability, suggesting saturation of the first-pass metabolism with repeated dosing. Initiating oral therapy with a supplementary starting dose or spacing the initial doses closely (1-2 hours apart) may lead to faster saturation of this presystemic metabolism in the liver.

| Oral Dose (single) | Approximate Bioavailability Range |

| 100 mg | 1% to 4.5% |

| 150 mg | 7% to 20% |

| 200 mg | 35% to 65% |

| Maintenance Therapy | 100% (in some patients) |

| nzdr.ru |

Rapid Distribution to Tissues

This compound demonstrates rapid distribution to most tissues following intravenous administration. The volume of distribution at steady-state has been reported as 7.5 L/kg. In rats, after a single intravenous dose, maximal tissue concentrations were observed within 15 to 30 minutes. The highest concentrations were found in the spleen and lung, with lower levels in the liver and adipose tissue. Intermediate levels were measured in the heart, brain, kidney, and muscle. The decline in tissue concentrations was rapid within 2 hours, and by 8 hours, this compound was detectable primarily in the spleen, lung, and adipose tissue. slideshare.net

Protein Binding Dynamics

This compound is bound to plasma proteins. The extent of protein binding has been reported to be approximately 85% in healthy subjects and around 83.3% in patients with ventricular premature beats. nzdr.ru Another source indicates protein binding at 78%. nih.gov Protein binding can influence the distribution and availability of a drug. nih.gov

Hepatic Metabolism Pathways and Metabolite Formation

This compound undergoes extensive metabolism, primarily in the liver. This biotransformation is a key determinant of its elimination.

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Biotransformation

Hepatic biotransformation is the primary route of elimination for this compound. researchgate.net Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs, including this compound. nih.gov Specifically, CYP3A4 is a major enzyme involved in the metabolism of many 4-aminopiperidine (B84694) drugs, a class that includes this compound. While CYP3A4 is a major isoform for N-dealkylation of these compounds, CYP2D6 also contributes significantly to the metabolism of some, such as this compound, often through aromatic hydroxylation. Studies have indicated that both CYP2D6 and CYP3A4 are involved in the biotransformation of this compound.

Other Metabolic Pathways: Hydroxylation, O-methylation, Glucuronidation

Beyond the formation of its main active metabolite, northis compound, this compound is subject to other significant biotransformation pathways. Major metabolic routes identified in humans, as well as in rats and dogs, include hydroxylation, O-methylation, and glucuronidation. nih.govacs.org

Hydroxylation involves the addition of a hydroxyl group to the this compound molecule. O-methylation is a process where a methyl group is transferred to a hydroxyl group, often occurring after hydroxylation. longdom.org Glucuronidation is a Phase II metabolic reaction catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes, which conjugates glucuronic acid to the drug or its metabolites, increasing water solubility and facilitating excretion. longdom.orgdrughunter.com

A primary metabolite resulting from these pathways is 4-hydroxy-3-methoxy-lorcainide. nih.govacs.org While alpha-oxidation leading to alpha, 4-dihydroxy-3-methoxy-lorcainide has been observed in dogs, it was not noted as a major pathway in humans. nih.govacs.org Minor metabolic pathways include oxidative N-dealkylation (which produces northis compound) and amide hydrolysis. nih.govacs.org A 5-hydroxy-3,4-dimethoxy-metabolite has also been identified across species. nih.gov

Studies using human liver microsomes indicate that CYP3A4 and CYP2D6 enzymes contribute significantly to the metabolism of this compound. acs.org

Pharmacokinetic-Pharmacodynamic Relationship and Time-Dependent Effects

The pharmacokinetic properties of this compound, particularly its metabolism to the active metabolite northis compound, play a crucial role in its pharmacodynamic effects and the time course of its action. nih.govnih.gov

Elimination Half-Life of this compound and Northis compound

The elimination half-life (t₁/₂) is a key pharmacokinetic parameter representing the time it takes for the plasma concentration of a substance to decrease by half. wikipedia.org For this compound, the elimination half-life has been reported with some variability across studies. In healthy subjects, the elimination half-life (t₁/₂β) was approximately 5.1 ± 0.6 hours following a single intravenous dose. nih.gov In patients with ventricular premature beats (VPB), this was slightly longer, averaging 7.6 ± 2.2 hours. nih.gov Other sources report a half-life of approximately 8 hours researchgate.netnih.gov or 8.9 ± 2.3 hours wikipedia.orgnih.gov, which may be prolonged in individuals with cardiac disease, potentially up to 66 hours. wikipedia.org One study reported a mean washout half-life of 14.3 ± 3.7 hours for this compound upon drug withdrawal after chronic therapy. nih.gov

Northis compound, the active N-dealkylated metabolite, has a significantly longer elimination half-life compared to the parent compound. researchgate.netnih.govnih.gov Reported half-lives for northis compound include approximately 26.5 ± 7.2 hours wikipedia.orgnih.gov, 27 hours researchgate.net, 26.8 hours after one week of oral administration researchgate.net, and a mean washout half-life of 31.9 ± 8.9 hours. nih.gov

Here is a summary of reported elimination half-lives:

| Compound | Half-Life (hours) | Notes | Source |

| This compound | 5.1 ± 0.6 | Healthy subjects (single IV dose) | nih.gov |

| This compound | 7.6 ± 2.2 | VPB patients (single IV dose) | nih.gov |

| This compound | ~8 | General estimate | researchgate.netnih.gov |

| This compound | 8.9 ± 2.3 | General estimate | wikipedia.orgnih.gov |

| This compound | Up to 66 | In patients with cardiac disease | wikipedia.org |

| This compound | 14.3 ± 3.7 | Washout after chronic therapy | nih.gov |

| Northis compound | 26.5 ± 7.2 | General estimate | wikipedia.orgnih.gov |

| Northis compound | 27 | General estimate | researchgate.net |

| Northis compound | 26.8 | After 1 week oral administration | researchgate.net |

| Northis compound | 31.9 ± 8.9 | Washout after chronic therapy | nih.gov |

Accumulation of Northis compound with Chronic Administration

Due to its longer elimination half-life, northis compound accumulates in plasma during chronic administration of this compound. researchgate.netnih.govnih.govoup.com This accumulation is significant, with plasma concentrations of northis compound generally reaching approximately double those of the parent compound at steady state during chronic oral therapy. researchgate.netnih.govoup.com

Intersubject Variability in Pharmacokinetics and Therapeutic Response Onset

Significant intersubject variability has been observed in the pharmacokinetics of this compound. nih.govnih.govashp.org This variability can manifest as a wide range in plasma concentrations achieved with a given dose. nih.govashp.org For instance, a 10-fold range of intersubject variation in plasma concentrations was noted in one study. nih.gov

Factors contributing to intersubject variability in pharmacokinetics can include variations in drug absorption, distribution, metabolism, and elimination, as well as patient-specific factors like genetic makeup, age, disease states (such as hepatic or renal insufficiency), and potential drug interactions. ashp.orgmsdmanuals.comucl.ac.uk this compound's elimination is primarily hepatic and dependent on hepatic blood flow, suggesting that variations in liver function can contribute to pharmacokinetic variability. researchgate.net

Academic Studies on Lorcainide S Antiarrhythmic Efficacy

Suppression of Ventricular Arrhythmias

Lorcainide has demonstrated efficacy in suppressing ventricular arrhythmias, including premature ventricular complexes and recurrent ventricular tachycardia.

Multiple studies have reported significant suppression of premature ventricular complexes (PVCs) with this compound treatment. In short-term studies, both intravenous and oral administration of this compound have been shown to suppress ventricular ectopy in approximately 80% of patients researchgate.netnih.gov. Preliminary evidence suggests that its efficacy in suppressing ectopy in the setting of acute myocardial infarction is comparable with that of lignocaine (lidocaine) researchgate.netnih.gov.

A randomized double-blind placebo-controlled crossover trial involving 10 patients with frequent PVCs (greater than 1/min) demonstrated an average reduction in PVCs of 82.3% with this compound compared to placebo (p < 0.01). This study also noted a significant decrease in the number of ventricular pairs and runs nih.gov.

Chronic this compound therapy has also been evaluated for the suppression of chronic symptomatic PVCs. In one study, 12 out of 14 patients achieved nearly complete suppression of arrhythmias after 1 year of treatment nih.gov. The return of arrhythmias upon drug withdrawal occurred well after this compound plasma concentrations had decreased, suggesting that the metabolite northis compound contributes to the antiarrhythmic effect wikipedia.orgnih.gov.

| Study Type | Patient Population | Outcome Measured | This compound Efficacy | Citation |

| Open studies (IV or oral) | Patients with ventricular ectopy | Suppression of ectopy | Approximately 80% of patients showed significant suppression. | researchgate.netnih.gov |

| Randomized double-blind placebo-controlled crossover | 10 patients with frequent PVCs (>1/min) | Reduction in PVCs | Average 82.3% reduction compared to placebo (p < 0.01). | nih.gov |

| Randomized double-blind crossover | 39 patients with frequent VPBs (>30/hour) | Reduction in VPBs | Mean 46% decrease in VPB frequency (p < 0.01); 77% overall response rate. | nih.gov |

| Long-term follow-up | Patients from the crossover study | VPB suppression | 61% of patients had significant suppression at 6 months. | nih.gov |

| Long-term therapy | 14 patients with chronic symptomatic PVCs | Arrhythmia suppression | Nearly complete suppression in 12 out of 14 patients after 1 year. | nih.gov |

In patients where ventricular tachycardia could be induced by programmed ventricular stimulation, intravenous this compound made VT more difficult to induce in 7 out of 11 patients, with VT no longer inducible in 3 cases. In patients with still inducible VT, the rate of VT decreased nih.gov. After both oral and intravenous administration, ventricular tachycardia could still be induced in some patients, but the arrhythmia was slower and better tolerated hemodynamically ahajournals.org.

This compound has also been reported to be effective in some patients with recurrent ventricular tachycardia who had failed to respond to other antiarrhythmic drugs researchgate.netnih.gov.

In experimental animal models, this compound has been shown to elevate the ventricular fibrillation threshold nih.govresearchgate.netfishersci.com. Studies in dogs indicate that this compound is effective against post-infarction and ouabain-induced ventricular arrhythmias and elevates the threshold of electrically induced ventricular fibrillation nih.govfishersci.com. Its potency in raising the ventricular fibrillation threshold in isolated perfused hearts has been reported to be 14 times that of lignocaine on a weight basis researchgate.net.

Response in Recurrent Ventricular Tachycardia

Utility in Supraventricular Arrhythmias

Experience with this compound in treating supraventricular arrhythmias is more limited compared to ventricular arrhythmias nih.gov. However, initial results in specific conditions have been favorable.

Initial experience in patients with Wolff-Parkinson-White (WPW) syndrome has been favorable researchgate.netnih.gov. Electrophysiologic studies in patients with WPW syndrome have shown that intravenous this compound can significantly prolong the effective refractory period of the accessory pathway in both the anterograde and retrograde directions nih.govoup.comoup.com. Anterograde conduction over the accessory pathway was blocked in a proportion of patients studied nih.govoup.comoup.com. This compound also decreased the ventricular rate during reciprocating tachycardia and during atrial fibrillation in patients with WPW syndrome oup.comoup.com.

In a study of children and adolescents with WPW syndrome and tachyarrhythmias, this compound was able to control attacks of supraventricular tachycardia in 8 out of 11 patients. Long-term maintenance therapy prevented new attacks of tachyarrhythmia in all seven patients who tolerated the medication nih.gov.

This compound has been reported to be effective against supraventricular extrasystoles and repetitive auricular tachycardia researchgate.net. Studies in dogs have shown that this compound abolishes acetylcholine (B1216132) and aconitine-induced atrial fibrillation nih.gov.

While effective against supraventricular extrasystoles and repetitive auricular tachycardia, this compound has shown little effect on atrial fibrillation researchgate.net.

Experience in Wolff-Parkinson-White Syndrome

Efficacy in Specific Clinical Scenarios (Research Studies)

Academic research has investigated the efficacy of this compound in managing ventricular arrhythmias, particularly in the context of specific clinical scenarios such as post-myocardial infarction and for long-term arrhythmia control.

Post-Myocardial Infarction Arrhythmias

Studies have explored the use of this compound in patients following myocardial infarction (MI) to suppress ventricular arrhythmias. Research conducted in the early 1980s, when the focus was on suppressing "warning" arrhythmias like ventricular tachycardia (VT) and frequent ventricular extrasystoles after MI, investigated this compound's potential in this area. nih.govjameslindlibrary.orgjameslindlibrary.org

One study involving 95 patients with suspected acute myocardial infarction randomly allocated participants to receive either this compound or a placebo for six weeks. nih.gov The study utilized 24-hour ECG tape recordings to assess arrhythmia frequency. nih.gov this compound demonstrated effectiveness in reducing the frequency of "serious" arrhythmias compared to placebo. nih.gov

Another study compared intravenous this compound to lignocaine (lidocaine) in patients with acute myocardial infarction. This trial found that this compound was as effective as lignocaine in reducing the occurrence of ventricular arrhythmias after acute myocardial infarction. journals.co.za

Data from these studies indicate that this compound could suppress ventricular ectopy in the setting of acute myocardial infarction, with preliminary evidence suggesting comparable efficacy to lignocaine. nih.gov

Long-Term Antiarrhythmic Response and Persistence

The long-term efficacy of this compound in maintaining antiarrhythmic control has also been a subject of clinical investigation. Studies have assessed the persistence of its effect over extended periods.

One study evaluated the long-term anti-arrhythmic efficacy of oral this compound in 20 ambulatory postmyocardial infarction patients over a 6-month period. This compound significantly reduced the frequency of ventricular ectopic beats (VEBs). journals.co.za Specifically, it reduced VEBs by more than 70% in 17 patients and by more than 90% in 11 patients. journals.co.za The anti-arrhythmic response appeared to improve with long-term administration of the drug. journals.co.za A significant reduction in the number of VEBs was observed at all monthly sessions during therapy (P<0.01), and the reduction after 6 months was significantly greater than after 1 month (P<0.05). journals.co.za

In a study involving patients with refractory ventricular tachyarrhythmias, including some with a history of MI, 27 out of 50 patients were discharged on long-term oral this compound therapy. nih.gov During long-term follow-up, 12 patients remained on this compound. nih.gov The actuarial 1-year chance of being arrhythmia-free in this highly drug-resistant population was reported as 38.9%. nih.gov

Another study utilizing electrophysiologic testing to guide therapy included patients treated with this compound for a mean follow-up period of 20.5 ± 3.2 months. nih.gov Seventy percent of the patients initially started on this compound therapy remained on the drug, suggesting persistence of its antiarrhythmic effect in a significant portion of patients selected based on electrophysiology study guidance. nih.gov

These studies collectively suggest that this compound can provide a persistent antiarrhythmic effect in a subset of patients, including those post-myocardial infarction, with some evidence indicating that the response may be sustained or even improve over time in certain individuals. journals.co.zanih.gov

Summary of Efficacy Findings in Select Studies

| Study Context | Patient Population | Comparator | Key Efficacy Finding | Duration of Follow-up (where available) | Citation |

| Post-Myocardial Infarction | Patients with suspected acute myocardial infarction | Placebo | Statistically significantly lower frequency of 'serious' arrhythmias with this compound. | 6 weeks | nih.govnih.gov |

| Post-Myocardial Infarction | Patients with acute myocardial infarction | Lignocaine | As effective as lignocaine in reducing ventricular arrhythmias. | 72 hours | journals.co.za |

| Long-Term Antiarrhythmic Effect | Ambulatory postmyocardial infarction patients | Not applicable | Significant reduction in ventricular ectopic beats, improving over 6 months. | 6 months | journals.co.za |

| Long-Term Therapy Guided by EP | Patients inducible at electrophysiologic studies | Other antiarrhythmics | Prevented VT induction in 69% of patients acutely; 70% remained on therapy long-term. | Mean 20.5 ± 3.2 months | nih.gov |

| Long-Term Therapy in Refractory VT/VF | Patients with drug-refractory sustained VT/VF | Not applicable | 1-year arrhythmia-free chance of 38.9% in a highly resistant population. | 1 year (actuarial) | nih.gov |

Proarrhythmic Potential and Adverse Cardiac Electrophysiological Effects

Mechanisms of Proarrhythmia Associated with Class Ic Agents

Class Ic antiarrhythmic drugs, including lorcainide, are characterized by a pronounced reduction in the maximum rate of depolarization (phase 0) of the cardiac action potential due to potent sodium channel blockade jove.comdrugbank.com. They exhibit slow binding and dissociation kinetics from sodium channels, leading to use-dependent block, which is more pronounced at faster heart rates e-jcpp.orgahajournals.orgplos.orgnih.govthoracickey.comnih.govoup.comahajournals.org. This fundamental mechanism underlies their potential to cause proarrhythmia.

Exacerbation of Existing Arrhythmias

Class Ic agents can paradoxically exacerbate pre-existing arrhythmias or induce new ones e-jcpp.orgnih.gov. While the exacerbation of pre-existing arrhythmias by this compound has been noted as uncommon in some reviews nih.gov, Class Ic drugs in general have been reported to aggravate ventricular arrhythmias nih.gov. For instance, cases managed with Class Ic drugs like flecainide (B1672765) and propafenone (B51707) have shown subsequent aggravation of arrhythmias, including the development of spontaneous sustained ventricular tachycardia nih.gov. Atrial flutter with 1:1 atrioventricular conduction can also occur during rhythm control of atrial fibrillation with Class Ic agents e-jcpp.org.

Conduction Depression and Reentry Facilitation

A primary electrophysiological effect of this compound is the slowing of intraventricular conduction oup.comoup.com. This compound lengthens the duration of the HV interval and the width of the QRS complex, indicating depressed conduction below the His bundle oup.combmj.comnih.gov. This conduction slowing is a characteristic property of Class Ic drugs due to their potent sodium channel blockade jove.comdrugbank.come-jcpp.orgcvpharmacology.com.

This depression of conduction can facilitate the occurrence of reentry, a mechanism underlying many tachycardias e-jcpp.orgahajournals.orgcvpharmacology.comahajournals.org. In reentrant circuits, slowed conduction can shorten the excitation wavelength or create unidirectional block, providing conditions favorable for the perpetuation of the arrhythmia, especially in structurally altered hearts ahajournals.orgahajournals.org. Studies have suggested that the proarrhythmic effect of Class I drugs may be mediated by conduction slowing that facilitates reentry ahajournals.orgahajournals.orgahajournals.org.

Rate-Dependent Effects and Excitation Wavelength Modulation

Class Ic drugs exhibit use-dependent effects, meaning their blocking effects on sodium channels are more pronounced at higher heart rates or shorter diastolic intervals e-jcpp.orgahajournals.orgplos.orgnih.govthoracickey.comnih.govoup.comahajournals.org. This rate-dependent block significantly impacts conduction velocity and refractoriness plos.org.

The excitation wavelength is a critical determinant of reentry and is defined as the product of effective refractory period (ERP) and conduction velocity plos.orgjacc.org. Class Ic drugs like flecainide and quinidine (B1679956) have been shown to steepen the restitution of the excitation wavelength, which may contribute to their proarrhythmic profile plos.org. While sodium channel blockers can prolong the refractory period, particularly during rapid excitation, they also decrease conduction velocity plos.orgjacc.org. The interplay between these counteractive and rate-dependent effects on the excitation wavelength is crucial for understanding their arrhythmic safety profile plos.orgjacc.org. Studies in experimental models have shown that while a sodium channel blocker like pilsicainide (B1217144) (also a Class Ic agent) decreases conduction velocity, it can lengthen the wavelength by increasing the refractory period, an action that might contribute to antiarrhythmic effects, highlighting the complex modulation of wavelength jacc.org. However, the rate-dependent conduction slowing can outweigh the effects on refractoriness at high rates, leading to a net effect that promotes reentry ahajournals.orgplos.org.

Observed Cardiac Electrophysiological Abnormalities

In addition to their proarrhythmic potential related to reentry, this compound and Class Ic agents can cause specific abnormalities in cardiac impulse formation and conduction.

Exacerbation of Sinus Node Dysfunction

This compound treatment may exacerbate abnormal sinus node function nih.govoup.comoup.com. Studies have shown that in patients with sinoatrial disease, this compound can lead to a decrease in heart rate due to sinus node exit block oup.comoup.com. The corrected sinus node recovery time may be markedly prolonged under the influence of the drug, particularly in patients with pre-existing sinus node dysfunction oup.comoup.comnih.govresearchgate.net. Sinus node entrance block to premature atrial beats and spontaneous sinus node exit block have also been observed after this compound administration in patients with sinoatrial dysfunction oup.comoup.com. The use of Class Ic drugs may also reveal concealed sinus node dysfunction nih.gov.

Electrocardiographic Manifestations (QRS, QT, PR prolongation)

As a Class Ic antiarrhythmic drug, this compound's primary electrophysiological effect involves blocking fast sodium channels, which slows the maximum rate of rise of the action potential. wikipedia.orgresearchgate.netresearchgate.net This action leads to a slowing of conduction throughout the heart. journals.co.za

Studies have shown that this compound treatment results in the prolongation of key electrocardiographic intervals, including the PR interval, QRS duration, and corrected QT (QTc) interval. journals.co.zanih.gov These changes are consistent with the drug's mechanism of action in affecting cardiac depolarization and conduction velocity. wikipedia.orgwikitox.org While both intravenous and oral administration of this compound have been shown to prolong QRS, QT, and HV intervals, oral administration additionally resulted in prolongation of the AH interval and atrial and ventricular effective refractory periods in one study comparing the two routes. nih.gov

| ECG Parameter | Effect of this compound |

| PR Interval | Prolongation |

| QRS Duration | Prolongation |

| QT/QTc Interval | Prolongation |

Absence of Clinically Significant Myocardial Depression

Clinical studies evaluating this compound have generally not observed significant myocardial depression. researchgate.netnih.gov Although one source notes that this compound can cause decreased ventricular contractility and ejection fraction, this appears to be a less consistently reported finding compared to the lack of clinically important myocardial depression in other reviews. wikipedia.orgnih.gov Adverse cardiac effects are reported as infrequent, with clinically important myocardial depression not observed in some studies. nih.gov

Retrospective Analysis of Clinical Trial Outcomes and Publication Bias

Retrospective Analysis of Clinical Trial Outcomes and Publication Bias

The this compound Myocardial Infarction Study and its Implications

A notable clinical trial involving this compound studied its effect on arrhythmias and survival in patients with suspected acute myocardial infarction. nih.govembopress.org This double-blind, randomized controlled trial, conducted in 1980, allocated 95 patients to receive either this compound or placebo for six weeks. nih.gov While the study demonstrated this compound's effectiveness in suppressing arrhythmias, it was not primarily designed to assess survival outcomes. nih.gov

However, the trial revealed a significant disparity in mortality between the groups: there were nine deaths among the 49 patients treated with this compound, compared to only one death in the placebo group. nih.govembopress.orgnih.govbmj.com Despite these findings, the study was not published at the time, reportedly due to initial rejection by journals and a shift in therapeutic focus within cardiology. nih.govbmj.com The results were eventually published in 1993, highlighting the issue of publication bias. nih.govembopress.orgbmj.com The delay in publication meant that the potential risks associated with this compound in this patient population were not widely known for over a decade. embopress.orgbbc.co.uk

Consistency with Broader Antiarrhythmic Drug Trial Findings (CAST, SWORD)

The findings from the unpublished (at the time) this compound myocardial infarction study were later found to be consistent with the results of larger, landmark trials investigating other Class Ic antiarrhythmic drugs, such as the Cardiac Arrhythmia Suppression Trial (CAST) and the Survival With Oral d-Sotalol (SWORD) trial. nih.govresearchgate.net

The CAST study, published in the early 1990s, demonstrated that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias with Class Ic agents (encainide and flecainide) in patients with recent myocardial infarction actually increased mortality. semanticscholar.org Similarly, the SWORD trial showed increased mortality in patients with left ventricular dysfunction and a history of myocardial infarction treated with d-sotalol, a Class III antiarrhythmic drug with some Class II activity. These trials collectively revealed a proarrhythmic effect of antiarrhythmic drugs in certain post-myocardial infarction populations, contradicting the prevailing hypothesis that suppressing arrhythmias would improve survival. The delayed publication of the this compound study results meant that it did not contribute to the early warnings provided by systematic reviews of antiarrhythmic trials in the late 1980s, which could have potentially prevented unnecessary deaths. bmj.com The experience with this compound and the findings from trials like CAST and SWORD underscored the critical importance of publishing all clinical trial results, regardless of outcome, to ensure that healthcare decisions are based on a complete body of evidence. bbc.co.ukted.com

| Trial | Drug Class(es) Involved | Key Finding Related to Mortality |

| The this compound Myocardial Infarction Study | Class Ic | Increased mortality vs placebo |

| CAST | Class Ic | Increased mortality vs placebo |

| SWORD | Class III (primarily) | Increased mortality vs placebo |

Comparative Research with Other Antiarrhythmic Agents

Comparison with Class I Antiarrhythmics

Class I antiarrhythmic drugs, including lorcainide, primarily exert their effects by blocking fast sodium channels in the heart. wikitox.org However, differences exist within this class regarding their specific electrophysiological effects and clinical applications.

Relative Efficacy and Electrophysiological Similarities to Lidocaine (B1675312)

This compound shares some electrophysiological similarities with lidocaine, both being antiarrhythmic agents that affect sodium conductance. journals.co.za However, this compound is active via the oral route and has a longer duration of action compared to lidocaine, which is typically administered intravenously. journals.co.za

Studies comparing the efficacy of this compound and lidocaine in suppressing ventricular arrhythmias have been conducted. In one study involving patients with inducible ventricular tachycardia, this compound prevented VT induction in a higher percentage of patients (69% of 100 patients) compared to lidocaine (30% of 53 patients). nih.govnih.govnih.gov Another study in patients with acute myocardial infarction found this compound to be as effective as lidocaine in suppressing ventricular ectopy. journals.co.za

Electrophysiologically, both intravenous and oral this compound have been shown to prolong the QRS, QT, and HV intervals. ahajournals.org Oral this compound, specifically, also resulted in the prolongation of the AH interval and atrial and ventricular effective refractory periods. ahajournals.org

Comparative Effectiveness against Ventricular Tachycardia with Procainamide (B1213733)

This compound has demonstrated greater effectiveness in preventing the induction of ventricular tachycardia compared to procainamide in certain patient populations. In a study of 100 patients with inducible ventricular tachycardia, this compound prevented VT induction in 69% of patients, while procainamide was effective in 50% of 75 patients studied. nih.govnih.govnih.gov This suggests a potentially higher efficacy of this compound in this specific context.

Procainamide is classified as a Class Ia antiarrhythmic and primarily blocks fast sodium current, also affecting repolarizing potassium currents, thereby lengthening action potential duration. wikitox.org this compound, as a Class Ic agent, blocks fast sodium channels with slow offset kinetics, causing marked depression of depolarization with less effect on action potential duration. wikitox.org These mechanistic differences likely contribute to their varying effectiveness profiles.

Distinctions from Other Class Ic Agents (e.g., Flecainide (B1672765), Encainide)

While flecainide and encainide (B1671269) are also classified as Class Ic antiarrhythmics and share the characteristic of slowly dissociating from resting sodium channels, leading to marked conduction slowing during tachycardia, this compound exhibits some distinctions. wikitox.orgresearchgate.net

Pharmacokinetic differences are notable. Both encainide and this compound undergo predominantly hepatic elimination and form active metabolites with longer half-lives than the parent compounds, potentially leading to accumulation during chronic administration. oup.com Flecainide, in contrast, is primarily cleared by the kidneys and does not have active metabolites. oup.com

Electrophysiologically, while flecainide and encainide can block potassium channels in addition to sodium channels, this compound's effects on atrial and atrioventricular node are considered minor, with significant depression of conduction primarily in the His-Purkinje tissue. journals.co.zaoup.com

Comparative effectiveness between these Class Ic agents has not been definitively established across all indications. oup.com However, studies have reviewed their hemodynamic effects, noting that all four drugs (encainide, flecainide, this compound, and tocainide) showed moderate hemodynamic changes, typically a decrease in left ventricular maximal dp/dt suggesting a negative inotropic action. researchgate.net

Comparative Pharmacokinetic and Metabolic Profiles

Understanding the pharmacokinetic and metabolic profiles of antiarrhythmic agents is crucial for predicting their behavior in the body and potential for interactions.

Implications for Drug-Drug Interactions

The hepatic metabolism of this compound, particularly its reliance on cytochrome P450 (CYP) enzymes, has implications for potential drug-drug interactions. researchgate.net Many antiarrhythmic drugs and other medications are metabolized by CYP isoenzymes, notably CYP3A4 and CYP2D6. researchgate.net While specific details regarding this compound's interactions via these enzymes were not extensively detailed in the provided text, the fact that it undergoes significant hepatic metabolism suggests a potential for interactions with inhibitors or inducers of the enzymes responsible for its biotransformation. thermofisher.comidrblab.netnih.govdrugbank.com

In comparison, flecainide, being primarily renally eliminated, may have a different profile of drug interactions compared to hepatically metabolized drugs like this compound and encainide. oup.com However, flecainide can still interact with other drugs, such as digoxin, by increasing its serum concentrations. mdpi.com

The potential for drug-drug interactions is a critical consideration when prescribing antiarrhythmic agents, and the distinct metabolic pathways of this compound compared to other Class I agents necessitate careful evaluation when co-administering other medications.

Advanced Research Methodologies Applied to Lorcainide

In Vitro Electrophysiological Studies

In vitro studies provide controlled environments to examine the direct effects of lorcainide on cardiac tissue and individual cells, allowing for detailed analysis of its interactions with ion channels and other cellular components.

Isolated Cardiac Tissue Preparations

Studies using isolated cardiac tissue preparations, such as ventricular muscle or Purkinje fibers, allow for the assessment of this compound's effects on action potential characteristics and conduction in a multicellular context while still maintaining a controlled environment. These preparations can be obtained from various animal models, including guinea pigs and dogs. nih.govnih.govoup.com

Research using isolated guinea pig ventricular myocardium has compared the electrophysiological effects of this compound with those of disopyramide (B23233). Both drugs were found to selectively depress the maximum rate of rise of the action potential (Vmax) with minimal effects on resting and overshooting potential. nih.gov this compound and its metabolite, northis compound, demonstrated qualitatively similar effects on Vmax, depressing it in a frequency- and potential-dependent manner in guinea-pig ventricular muscle preparations. nih.gov Quantitative differences were observed, with this compound being approximately 50% more potent in depressing Vmax at stimulation rates of 1 and 2 Hz. nih.gov The block induced by this compound was clearly potential-dependent, a characteristic that was weak in the case of northis compound. nih.gov The onset and removal of the block were also approximately twice as fast with this compound compared to its metabolite, and the block per action potential was greater with the parent compound. nih.gov

Studies on isolated heart preparations have also investigated the influence of this compound on myocardial Na+, K+-ATPase activity. Both ouabain (B1677812) and this compound inhibited this enzyme activity in a concentration-dependent fashion in guinea-pig heart preparations. nih.gov this compound was found to be a potent inhibitor of myocardial Na+, K+-ATPase. nih.gov Furthermore, this compound produced a concentration-dependent potentiation of the inhibitory effects of ouabain on Na+, K+-ATPase activity. nih.gov

Data from isolated tissue studies comparing this compound and northis compound:

| Parameter | This compound | Northis compound |

| Potency in depressing Vmax | ~50% more potent (at 1-2 Hz) | Less potent |

| Potential-dependent Vmax block | Clear | Weak |

| Onset and removal of Vmax block | About twice as fast | Slower |

| Block per action potential | Greater | Lesser |

| IC50 for Na+, K+-ATPase inhibition | 33.5 ± 7.3 µM nih.gov | Not specified in this context |

In Vivo Animal Models of Arrhythmia

In vivo animal models are utilized to study the effects of antiarrhythmic drugs in a complex, living system that mimics aspects of human arrhythmias. These models can help assess the efficacy of compounds in preventing or terminating experimentally induced arrhythmias.

Studies in dogs have compared the antiarrhythmic actions of this compound and disopyramide against arrhythmias following coronary occlusion, showing them to be approximately equipotent in this model. nih.gov In guinea pigs, this compound was less effective than disopyramide against ouabain-induced arrhythmia. nih.gov Both drugs demonstrated weak protective action against aconitine-induced ventricular arrhythmias but had no effect on cardiac arrest. nih.gov In arrhythmias induced by acetylcholine (B1216132) application on the right auricle of guinea pigs, disopyramide inhibited the disappearance of P-waves and disturbance of R-R intervals, while this compound had no influence on these events; however, both prevented acetylcholine-induced atrial fibrillation. nih.gov Both drugs also induced ventricular arrhythmias in guinea pigs. nih.gov

Animal models are crucial for translational research, although challenges exist in replicating the complexity of human arrhythmias. frontiersin.orgmdpi.com Large animal models like dogs, pigs, goats, and sheep offer advantages in studying the structural and autonomic features of arrhythmias, but their use is subject to ethical and logistical constraints. frontiersin.orgmdpi.com Despite the limitations, animal models have been instrumental in characterizing arrhythmia mechanisms and testing novel therapies. frontiersin.org

Clinical Electrophysiological Studies in Human Subjects

Clinical electrophysiological studies in humans are essential for understanding the effects of this compound on the electrical activity of the heart in a clinical setting and evaluating its efficacy in patients with arrhythmias. These studies often involve invasive procedures to record electrical signals directly from the heart and use programmed electrical stimulation to induce and terminate arrhythmias.

Programmed Electrical Stimulation (PES)

Programmed electrical stimulation (PES) is a technique used in clinical electrophysiology to assess the vulnerability of the heart to arrhythmias and evaluate the effectiveness of antiarrhythmic drugs. ymaws.comfrontiersin.org It involves delivering precisely timed electrical stimuli to the heart chambers via electrode catheters to induce arrhythmias. frontiersin.org

PES has been used to evaluate the electrophysiologic effects and antiarrhythmic efficacy of this compound in patients with ventricular tachycardia (VT). In one study of patients with VT refractory to conventional therapy, this compound increased the QRS duration and the QTc interval during PES. nih.gov The right ventricular effective refractory period also increased. nih.gov this compound prevented VT induction or resulted in the induction of only well-tolerated, nonsustained VT in a portion of these patients. nih.gov The cycle length of induced VT also increased with this compound. nih.gov

Another study using PES in patients with a history of cardiac arrest found that acute intravenous administration of this compound prevented VT or ventricular fibrillation (VF) induction in a subset of patients. nih.gov

Data from PES studies in patients with ventricular tachycardia:

| Parameter | Control (mean ± SD) | This compound (mean ± SD) | P-value |

| QRS duration (ms) | 102 ± 28 | 125 ± 28 | < 0.001 nih.gov |

| QTc interval (ms) | 430 ± 39 | 471 ± 32 | < 0.01 nih.gov |

| RR interval (ms) | 786 ± 156 | 780 ± 172 | > 0.2 nih.gov |

| Right ventricular ERP (ms) | 258 ± 8 | 285 ± 22 | < 0.001 nih.gov |

| Cycle length of induced VT (ms) | 264 ± 32 | 306 ± 34 | < 0.01 nih.gov |

In patients with accessory atrioventricular pathways (Wolff-Parkinson-White syndrome), this compound has been shown to lengthen the refractory period of the accessory pathway during PES. nih.govnih.gov This effect is significant in preventing reentrant tachycardias involving the accessory pathway.

Intracardiac Recording and Stimulation

Intracardiac recording and stimulation are integral components of clinical electrophysiological studies, allowing for direct measurement of electrical activity within the heart chambers and precise delivery of stimuli. bostonscientific.com Electrode catheters are advanced into the heart to record electrograms and perform programmed stimulation. bostonscientific.com

Studies utilizing intracardiac recording and stimulation have investigated the effects of intravenous this compound on various electrophysiological parameters in human subjects with and without conduction disturbances. nih.govnih.gov These studies have shown that this compound can influence sinus rate, effective atrial refractory period, and corrected sinus node recovery time, particularly at higher doses or in patients with pre-existing sinus node dysfunction. nih.gov The P-A interval typically remains unchanged. nih.gov The A-H interval may slightly increase, and the functional and effective AV nodal refractory periods show variable changes. nih.gov this compound consistently lengthens the H-V interval and QRS width in all patients, with more marked effects in those with pre-existing conduction delay below the His bundle. nih.gov These findings suggest that this compound primarily affects conduction in the His-Purkinje system and ventricular myocardium. nih.govjournals.co.za

Comparison of intravenous and oral this compound using electrophysiological studies in patients with recurrent ventricular tachycardia revealed that both routes of administration resulted in similar prolongation of QRS, QT, and HV intervals. ahajournals.org However, only oral this compound led to prolongation of the AH interval and atrial and ventricular effective refractory periods. ahajournals.org These differences were attributed, in part, to the presence of the active metabolite northis compound after oral administration, which was not detected after intravenous infusion in that study. ahajournals.org

Ambulatory Electrocardiographic Monitoring (Holter)

Ambulatory electrocardiographic (ECG) monitoring, commonly known as Holter monitoring, has been a cornerstone in the evaluation of antiarrhythmic drug efficacy, including that of this compound. This non-invasive technique allows for continuous recording of a patient's electrical heart activity over an extended period, typically 24 hours or longer, capturing transient arrhythmias that might be missed during a standard, brief ECG recording. aerjournal.com The application of Holter monitoring in this compound research has provided valuable insights into its effects on the frequency and complexity of ventricular arrhythmias in ambulatory patients. nih.govjournals.co.zanih.govnih.govnih.govcapes.gov.br

Studies utilizing Holter monitoring have demonstrated the ability of this compound to significantly reduce the frequency of premature ventricular contractions (PVCs) and other ventricular ectopic beats (VEBs). journals.co.zanih.govnih.govnih.gov For instance, in a randomized double-blind crossover trial involving patients with frequent PVCs, this compound therapy resulted in an average reduction in PVCs of 82.3% compared to placebo. nih.gov This study also noted a significant decrease in the number of ventricular pairs and runs. nih.gov Another study in post-myocardial infarction patients showed that this compound reduced the frequency of VEBs by more than 70% in a significant proportion of the study population. journals.co.za

The anti-arrhythmic response observed via Holter monitoring has been shown to improve with the long-term administration of this compound. journals.co.za Research has also explored the pharmacodynamics of this compound using ambulatory ECG recordings, correlating antiarrhythmic effects with plasma concentrations of both this compound and its active metabolite, northis compound. nih.gov These studies have highlighted intersubject variation in the time of onset of antiarrhythmic response and the threshold therapeutic plasma concentrations. nih.gov

While Holter monitoring provides valuable data on arrhythmia suppression, some studies have also noted changes in ECG intervals during this compound therapy, such as prolongation of the PR, QRS, and QTc intervals. journals.co.zanih.gov These changes, though generally minimal in some studies, are detectable through continuous ECG monitoring. nih.gov

The use of Holter monitoring in this compound research has been instrumental in evaluating its effectiveness in reducing the burden of ventricular arrhythmias in various patient populations. nih.govjournals.co.zanih.govnih.govnih.govcapes.gov.br

Data Tables

Here are examples of how data from Holter monitoring studies on this compound could be presented in interactive tables:

| Study Population | Baseline VPBs/hour (Mean ± SD) | This compound Treatment | Mean VPB Reduction (%) | p-value |

| Patients with frequent PVCs (n=10) | >60 | 100 mg twice daily | 82.3 ± 19.7 | < 0.01 |

| Post-myocardial infarction (n=20) | 222 | 100 mg twice daily | >70% in 17/20 patients | Not specified |

| Patients with frequent arrhythmias (n=39) | 350 ± 361 | 100 mg twice daily | 46% | < 0.01 |

| ECG Interval | Baseline (mean) | On this compound (mean) | Change |

| PR Interval | Value | Value | Change |

| QRS Duration | Value | Value | Change |

| QTc Interval | Value | Value | Change |

Note: The specific numerical values in the ECG Interval table are illustrative and would need to be populated with actual data from specific studies.

Future Directions and Emerging Research Avenues for Lorcainide and Class Ic Agents

Elucidating Mechanisms of Inter-individual Variability in Response

Inter-individual variability in the response to antiarrhythmic drugs, including Class Ic agents, is a significant challenge in clinical practice thoracickey.com. This variability can manifest in differences in efficacy and the propensity for adverse effects, including proarrhythmia thoracickey.com. Understanding the underlying mechanisms is crucial for optimizing therapy.

Pharmacokinetic variability, encompassing drug absorption, distribution, metabolism, and elimination, is a primary contributor to differing drug responses, particularly for drugs with a narrow therapeutic index like many antiarrhythmics thoracickey.com. Lorcainide's pharmacokinetics have shown intersubject variability, with a reported fourfold difference in some patients nih.gov. Its elimination half-life can also vary significantly nih.govwikipedia.org. Research continues to explore how these pharmacokinetic differences contribute to variable clinical outcomes.

Beyond pharmacokinetics, variability in pharmacodynamics – how the drug interacts with its target and produces its effects – also plays a role thoracickey.comkiu.ac.ug. This includes differences in ion channel expression or function among individuals. Elucidating these complex interactions is an ongoing area of research aimed at predicting and managing individual responses to Class Ic agents.

Investigation of Genetic Polymorphisms Influencing Metabolism and Pharmacodynamics

Genetic polymorphisms are a key factor contributing to inter-individual variability in drug response, particularly affecting drug metabolism via enzymes like the cytochrome P450 (CYP) family kiu.ac.ugbiomedpharmajournal.orgthoracickey.comnih.govoatext.com. Class Ic antiarrhythmics like flecainide (B1672765) and propafenone (B51707) are known to be metabolized by CYP enzymes, notably CYP2D6 and CYP1A2 biomedpharmajournal.org. Genetic variations in these enzymes can lead to different metabolizer phenotypes, such as poor, intermediate, normal, and ultra-rapid metabolizers, impacting drug plasma concentrations and potentially affecting efficacy and safety biomedpharmajournal.orgthoracickey.comnih.govoatext.com.

While specific detailed studies on the influence of genetic polymorphisms on this compound metabolism and pharmacodynamics were not extensively found in the provided context, the principles observed with other Class Ic agents are likely relevant. Encainide (B1671269), another Class Ic drug, is notably metabolized by CYP2D6, and individuals lacking this enzyme activity show little antiarrhythmic effect due to the lack of active metabolites nih.gov. Future research avenues for this compound could involve investigating its metabolic pathways in detail and identifying relevant genetic polymorphisms that influence its pharmacokinetics and pharmacodynamics. This could lead to personalized dosing strategies based on an individual's genetic profile.

Pharmacogenomics, the study of how an individual's genetic makeup influences drug response, is a growing field aiming to optimize drug therapy by identifying genetic variations that affect metabolism, efficacy, and safety kiu.ac.ug. Applying pharmacogenomic approaches to this compound could help predict patient response and minimize the risk of adverse effects kiu.ac.ug.

Advanced Modeling and Simulation of this compound's Electrophysiological Effects

Computational modeling and simulation of cardiac electrophysiology have become powerful tools for understanding the effects of antiarrhythmic drugs and predicting their behavior in the heart physiology.orgnih.govjacc.orgplos.orgscienceopen.combiorxiv.org. These models can simulate drug interactions with cardiac ion channels at the cellular and tissue levels, providing insights into their antiarrhythmic and proarrhythmic potential physiology.orgnih.govjacc.orgscienceopen.com.

Advanced modeling techniques can incorporate detailed information about drug-channel binding kinetics, including state-dependent block, which is characteristic of Class I antiarrhythmics like this compound nih.govjacc.orgbiorxiv.orgcvpharmacology.com. By simulating the effects of this compound on various ion currents and action potential characteristics, researchers can gain a better understanding of its electrophysiological profile and how it might behave in different cardiac conditions nih.govjacc.orgmdpi.comnih.gov.